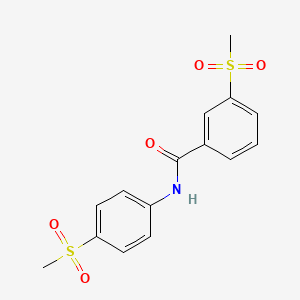

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, also known as MSB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MSB is a member of the sulfonylurea family of compounds, which are known for their ability to interact with ATP-sensitive potassium channels.

Scientific Research Applications

Cardiac Electrophysiological Activity

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Research indicates that certain compounds in this category exhibit potency comparable to that of known selective class III agents, suggesting their potential utility in treating arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

The compound and its variants have shown promise as inhibitors of carbonic anhydrase isoenzymes. Studies reveal nanomolar half maximal inhibitory concentration (IC50) for these compounds, demonstrating their effectiveness in inhibiting different carbonic anhydrase isoenzymes with varying affinity (Supuran et al., 2013).

Metabolic Pathways

Research into the metabolism and excretion of related compounds, such as GDC-0449, provides insights into their metabolic pathways. This includes studies on oxidation and phase II glucuronidation or sulfation, contributing to our understanding of the drug metabolism and pharmacokinetics of these compounds (Yue et al., 2011).

Antiarrhythmic Activity

Several studies have focused on the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide. These compounds have shown potent class III antiarrhythmic activity and are devoid of effects on conduction, making them candidates for novel antiarrhythmic therapies (Ellingboe et al., 1992).

Remote Sulfonylation

The compound's derivatives have been used in remote sulfonylation reactions, demonstrating their utility in organic synthesis, particularly in creating environmentally friendly products with less unpleasant odor (Xia et al., 2016).

Electrochemical Oxidation

Research on the electrochemical oxidation of related compounds, like Indapamide, sheds light on the electrochemical properties of sulfonamide derivatives, which is crucial for developing electroanalytical methods (Legorburu et al., 1996).

Crystal Structure Analysis

Studies on crystal structure and Hirshfeld surface analysis of related compounds contribute to a better understanding of the molecular structure and intermolecular interactions of sulfonamide derivatives (Etsè et al., 2019).

Amidation and Imidation Reactions

Research into the copper-catalyzed amidation and imidation of unactivated alkanes with benzamides and sulfonamides, including compounds similar to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, offers valuable insights into novel chemical reactions and synthetic methods (Tran et al., 2014).

properties

IUPAC Name |

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDNNLSYGOPDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)